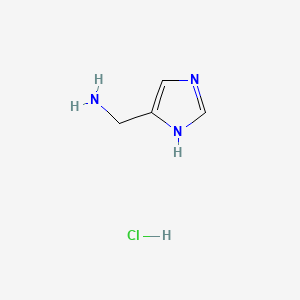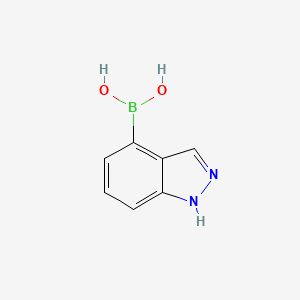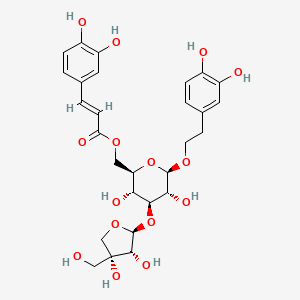
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 943831-11-6. It has a molecular weight of 204.39 and its IUPAC name is (2-chloro-4-fluoro-3-methoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and methoxy groups.Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids: , including derivatives like (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and Lewis bases such as fluoride or cyanide anions. This property is exploited in various sensing applications, both homogeneous assays and heterogeneous detection . They can be used at the interface of the sensing material or within the bulk sample, making them versatile for detecting a range of biological and chemical substances.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for innovative approaches in biological labelling and protein manipulation . This includes the modification of proteins for research purposes, such as tracking protein location and quantity within cells, or altering protein function to study biological processes .
Drug Design and Delivery
Boronic acids are considered for the design of new drugs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment. However, their stability in water is a concern, as they are only marginally stable, which influences their use in pharmacological applications .
Development of Therapeutics
The unique interactions of boronic acids with various biological molecules position them as potential candidates for the development of therapeutics. Their ability to bind to specific biological targets can be harnessed to create drugs that can interfere with disease pathways or inhibit enzymes .
Separation Technologies
Boronic acids are used in separation technologies due to their selective binding properties. They can be employed in techniques such as affinity chromatography to separate and purify biomolecules, which is crucial in both analytical and preparative applications in biochemistry and molecular biology .
Material Science
In material science, (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid can be used as a building block for creating microparticles and polymers . These materials have applications in analytical methods and controlled release systems, such as the controlled release of insulin for diabetes management .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding the formation of dust and aerosols, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
The primary target of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .
Propriétés
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNIMMFMDOIAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739070 |
Source


|
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
943831-11-6 |
Source


|
| Record name | (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)



![D-[5-13C]RIBOSE](/img/no-structure.png)




![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

